2,6-Dichloro-5-fluoronicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloro-5-fluoronicotinamide involves several steps, starting from 2,6-dichloro-5-fluoronicotinic acid treated with thionyl chloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then reacted with potassium ethyl malonate and magnesium chloride-triethylamine in ethyl acetate, producing ethyl 2,6-dichloro-5-fluoronicotinoyl acetate with an overall yield of about 71% (Zhou Yan-feng, 2007). Furthermore, the decarboxylative Blaise reaction has been applied for efficient synthesis in a single step, showcasing the versatility and adaptability of synthetic methods for this compound (Jae Hoon Lee et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, indicates almost planar molecules that are held together by intermolecular hydrogen bonding. This suggests that 2,6-Dichloro-5-fluoronicotinamide would also exhibit a planar structure conducive to such interactions, which is significant for its biological and chemical behavior (J. Jethmalani et al., 1996).
Scientific Research Applications
Synthesis of Purine Nucleosides : It is used in the synthesis of purine nucleosides, which are cytotoxic to cell lines and show modest lifespan increases in mice against P388 leukemia (Thomas et al., 1994).
Quinolone Antibacterial Agents : This compound plays a key role in the synthesis of Quinolone antibacterial agents (Zhu, 2005).
Antagonist of TRPV1 : It is a potent TRPV1 antagonist with activity in an in vivo model of inflammatory pain, and has been progressed into pre-clinical development (Westaway et al., 2008).
PET Melanoma Imaging : [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide is a novel radiotracer for PET melanoma imaging with high tumor uptake and rapid body clearance (Greguric et al., 2009).
Anti-HIV-1 Agent : It is a novel anti-HIV-1 agent with low micromolar to low nanomolar inhibitory activity against wt HIV-1 and clinically relevant mutants (Nawrozkij et al., 2008).
Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate : This synthesis yields about 71% and is used in scientific research applications (Zhou, 2007).
Pharmaceutical Intermediate : The synthesis of 2,6-Dichloro-5-fluoronicotinic acid is a key pharmaceutical intermediate (Wang et al., 2006).
Antibacterial Properties : 5-FLUORONICOTINIC ACID and related compounds inhibit bacteria such as Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro and in mice (Streightoff, 1963).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378845 | |
Record name | 2,6-dichloro-5-fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-fluoronicotinamide | |
CAS RN |
113237-20-0 | |
Record name | 2,6-dichloro-5-fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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